

C188 STAT3 Inhibitor: Application Notes and Experimental Protocols

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Compound of Interest		
Compound Name:	C188	
Cat. No.:	B1668180	Get Quote

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This document provides a comprehensive overview of the experimental application of **C188**, a small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). **C188** and its more potent analog, **C188**-9 (also known as TTI-101), are valuable research tools for investigating the role of STAT3 in various cellular processes, particularly in the context of oncology. These compounds have been shown to effectively inhibit STAT3 activity, leading to reduced cell proliferation and induction of apoptosis in cancer cells where STAT3 is constitutively active.

Mechanism of Action

C188 and C188-9 are potent and specific inhibitors of STAT3. They function by targeting the phosphotyrosyl peptide binding site within the STAT3 Src homology 2 (SH2) domain.[1] This binding event prevents the dimerization of STAT3, a critical step for its activation and subsequent translocation to the nucleus to act as a transcription factor. By inhibiting STAT3 dimerization, C188 effectively blocks the transcription of STAT3 target genes that are involved in cell survival, proliferation, and angiogenesis. Notably, C188 does not inhibit upstream kinases such as JAK or Src.[1]

Quantitative Data Summary







The following tables summarize the key quantitative data for **C188** and its analog **C188**-9, providing a comparative overview of their potency and efficacy in various cancer models.

Table 1: In Vitro Binding Affinity and Inhibitory Concentrations



Compound	Target	Assay Type	Value	Cell Line/Conditi on	Reference
C188	STAT3	STAT3 (pY)- peptide ligand binding assay	IC50 = 16.2 μΜ	G-CSF- induced	[2]
C188-9	STAT3	STAT3 (pY)- peptide ligand binding assay	IC50 = 3.7 μΜ	G-CSF- induced	[2]
C188	STAT3	Constitutive pSTAT3 levels	IC50 = 15.4 ± 9.2 μM	UM-SCC-17B	[2]
C188-9	STAT3	Constitutive pSTAT3 levels	IC50 = 10.6 ± 0.7 μM	UM-SCC-17B	[2]
C188	Anchorage- dependent growth	Proliferation Assay	IC50 = 6.3 μΜ	UM-SCC-17B	[2]
C188-9	Anchorage- dependent growth	Proliferation Assay	IC50 = 3.2 μΜ	UM-SCC-17B	[2]
C188-9	STAT3	Microscale Thermophore sis (MST)	Kd = 4.7 ± 0.4 nM	Purified STAT3	[2][3]
C188	STAT3	Ki	Ki = 136 nM	STAT3 SH2 domain	[1]
C188-9	STAT3 Activation	STAT3 Activation Assay	IC50 = 4-7 μΜ	AML cell lines	[3]



C188-9	STAT3 Activation	STAT3 Activation Assay	IC50 = 8-18 μΜ	Primary AML samples	[3]
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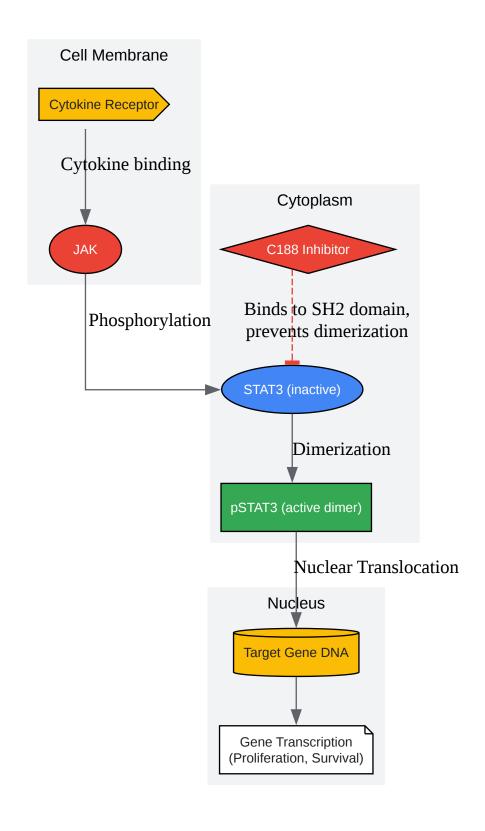
Table 2: In Vitro Apoptosis Induction

Compound	Assay Type	Value (EC50)	Cell Line/Condition	Reference
C188	Apoptosis Assay	EC50 = 0.7 μM	MB-MDA-468	[2]
C188-9	Annexin V- labeled FACS	EC50 = 6 μM to >50 μM	AML cell lines and primary samples	[3][4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of **C188** and a typical experimental workflow for its evaluation.

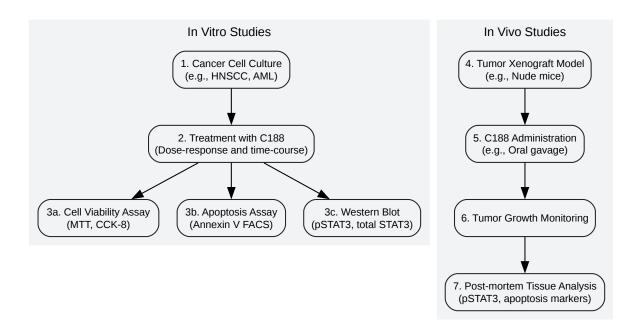




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Caption: Mechanism of C188 in the JAK/STAT3 signaling pathway.





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